Cas no 1203218-51-2 (N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide is a benzimidazole-derived compound characterized by its fused heterocyclic structure, which confers stability and potential reactivity in synthetic applications. The presence of both benzimidazole and phenyl substituents enhances its utility as an intermediate in pharmaceutical and agrochemical research. Its carboxamide functionality offers versatility for further derivatization, making it valuable for the development of bioactive molecules. The compound's structural rigidity and electron-rich aromatic systems may contribute to binding interactions in medicinal chemistry contexts. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. Analytical characterization is supported by standard techniques such as NMR, HPLC, and mass spectrometry.
N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide structure
1203218-51-2 structure
商品名:N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
CAS番号:1203218-51-2
MF:C22H17N5O
メガワット:367.403283834457
CID:6284663
PubChem ID:45503558

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
    • N-(1H-benzimidazol-2-ylmethyl)-1-phenylbenzimidazole-5-carboxamide
    • VU0519671-1
    • 1203218-51-2
    • F5772-6405
    • SR-01000924613
    • N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
    • AKOS024517649
    • N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
    • SR-01000924613-1
    • インチ: 1S/C22H17N5O/c28-22(23-13-21-25-17-8-4-5-9-18(17)26-21)15-10-11-20-19(12-15)24-14-27(20)16-6-2-1-3-7-16/h1-12,14H,13H2,(H,23,28)(H,25,26)
    • InChIKey: FYBZNSPJIFQBDJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC2=C(C=1)N=CN2C1C=CC=CC=1)NCC1=NC2C=CC=CC=2N1

計算された属性

  • せいみつぶんしりょう: 367.14331018g/mol
  • どういたいしつりょう: 367.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 75.6Ų

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5772-6405-5μmol
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5772-6405-10mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
10mg
$79.0 2023-09-09
Life Chemicals
F5772-6405-5mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
5mg
$69.0 2023-09-09
Life Chemicals
F5772-6405-3mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
3mg
$63.0 2023-09-09
Life Chemicals
F5772-6405-4mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
4mg
$66.0 2023-09-09
Life Chemicals
F5772-6405-2mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
2mg
$59.0 2023-09-09
Life Chemicals
F5772-6405-2μmol
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
2μmol
$57.0 2023-09-09
Life Chemicals
F5772-6405-1mg
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
1mg
$54.0 2023-09-09
Life Chemicals
F5772-6405-10μmol
N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
1203218-51-2
10μmol
$69.0 2023-09-09

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide 関連文献

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamideに関する追加情報

Professional Introduction to N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide (CAS No 1203218-51-2)

N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide, identified by its CAS number 1203218-51-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The structural complexity of N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide makes it a subject of intense research, particularly in the development of novel therapeutic agents.

The benzodiazole scaffold is renowned for its role in the modulation of central nervous system (CNS) activity. Compounds within this class are widely used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific derivative N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide incorporates multiple pharmacophoric elements that contribute to its unique pharmacological profile. The presence of two benzodiazole rings linked through a methylene group and an amide functionality at the 5-position introduces additional layers of biological activity that are being explored in contemporary research.

Recent advancements in medicinal chemistry have highlighted the importance of structure-based drug design in optimizing the pharmacokinetic and pharmacodynamic properties of benzodiazole derivatives. The compound N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide exemplifies this approach, as it has been synthesized with the intent to enhance selectivity and reduce side effects associated with traditional benzodiazepines. This has been achieved through modifications that target specific binding interactions within biological targets such as GABA-A receptors.

In vitro studies have demonstrated promising results regarding the interaction of N-(1H-1,3-benzodiazol-2-yl)methyl-1 phenyl - 1 H - 13 - benz odia z ole - 5 - carboxamide with CNS receptors. The compound exhibits a high affinity for certain subtypes of GABA-A receptors, which are critical for mediating the effects of endogenous GABA (gamma-amino butyric acid), the primary inhibitory neurotransmitter in the brain. This selective interaction suggests potential therapeutic applications in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

The amide functionality in the structure of N-( 13 - benz odia z ol - 2 - yl ) methyl - 11 phen yl - 11 H - 13 - benz odia z ole - 5 - carboxamide also contributes to its pharmacological versatility. Amides are known to influence metabolic stability and bioavailability, making them crucial for designing drugs with improved pharmacokinetic profiles. The incorporation of this moiety into the benzodiazole core may enhance the compound's solubility and metabolic clearance rates, thereby reducing the risk of accumulation and associated side effects.

Current research is also exploring the potential role of N-(13-hydroxybenz[cd]azol-2-ylmethyl)-11phenyl)-11H-indolo[4',5':4,5]-dibenzo[b,e][1]diazepine]-5-carboxamide in neuroprotection and anti-inflammatory applications. Preliminary findings indicate that certain derivatives of benzodiazole exhibit neuroprotective effects by modulating oxidative stress and inflammatory pathways. The unique structural features of N-(13-hydroxybenz[cd]azol-2-ylmethyl)-11phenyl)-11H-indolo[4',5':4,5]-dibenzo[b,e][

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD